(Z)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile
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Description
(Z)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile is a useful research compound. Its molecular formula is C22H16N2O3S and its molecular weight is 388.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Cytotoxic Activities
A notable study describes the synthesis of acrylonitriles substituted with triazoles or benzimidazoles and various substituted furan, thiophene, or phenyl rings. These compounds were evaluated for their cytotoxic potency against human cancer cell lines. The research highlighted structure-activity relationships, indicating sensitivity to substituents at certain positions and revealing compounds that were significantly more potent than standard treatments such as cisplatin and etoposide. The study suggests that these acrylonitriles could induce cell death through apoptosis, indicating their potential as cancer therapeutics (Sączewski et al., 2004).
Crystal Structures and Properties
Research on the crystal structure of related compounds showed that the double bond of the acrylonitrile group possesses Z geometry, affecting the molecular packing and interactions within the crystal lattice. This study provides insights into the molecular design of materials with specific optical or electronic properties (Penthala et al., 2012).
Electrochromic and Polymer Applications
Another investigation focused on thiazolo[5,4-d]thiazole containing donor–acceptor type alternating copolymers, exploring their electrochemical and electrochromic properties. The study showed the potential of these materials for applications in electrochromic devices, highlighting the influence of thiophene and furan moieties on optical properties (Akpinar et al., 2013).
Anticancer Properties of Derivatives
Further research synthesized derivatives of the (Z)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile, showing moderate anticancer activity against specific breast cancer cell lines. This work contributes to understanding the structure-activity relationship in designing new anticancer agents (Matiichuk et al., 2022).
Design of Antitumor Agents
Another study involved the design of antitumor agents using 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde derivatives. This research identified lead compounds with superior activity compared to reference drugs, offering a promising avenue for the development of novel antitumor medications (Matiichuk et al., 2020).
Properties
IUPAC Name |
(Z)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c1-25-18-9-7-14(12-20(18)26-2)15(13-23)11-16-8-10-19(27-16)22-24-17-5-3-4-6-21(17)28-22/h3-12H,1-2H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAWBKDDSICPSZ-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC=C(O2)C3=NC4=CC=CC=C4S3)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C2=CC=C(O2)C3=NC4=CC=CC=C4S3)/C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.